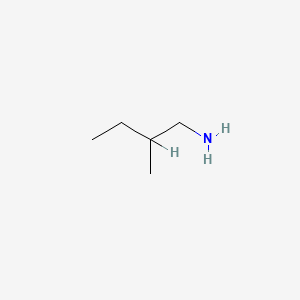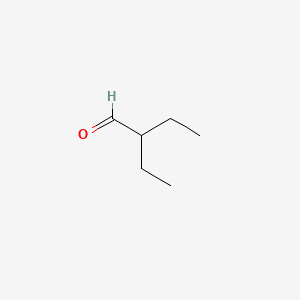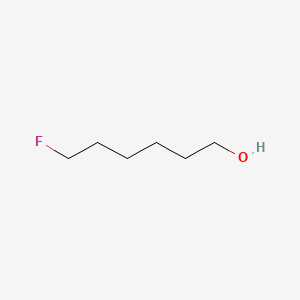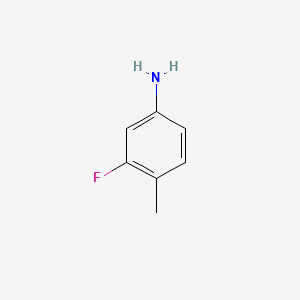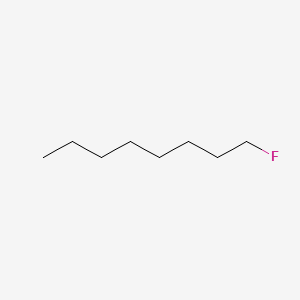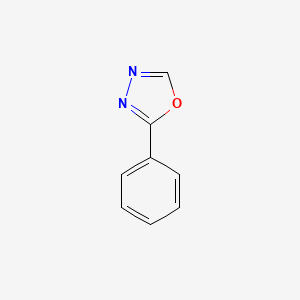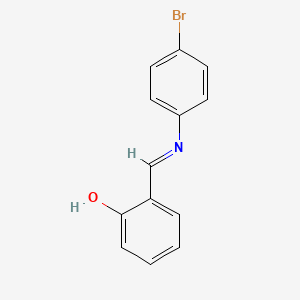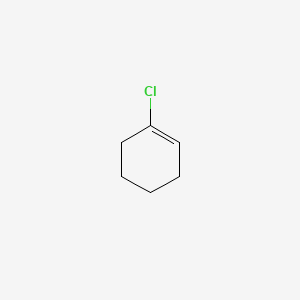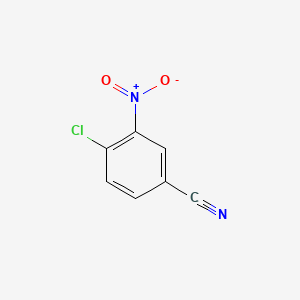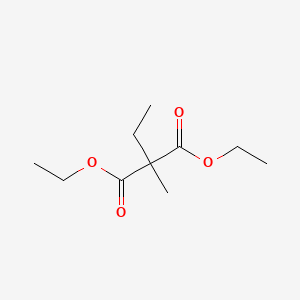![molecular formula C17H18O4 B1361421 3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 307550-58-9](/img/structure/B1361421.png)
3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Overview
Description
3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, or more simply referred to as 3-MOP, is a naturally occurring compound found in many plants. It has a long history of use in traditional medicine and has recently been studied for its potential medicinal properties. 3-MOP is a member of the class of benzochromenes, which are compounds with a chromene ring system and a methyl group attached to the ring. This compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, anti-fungal, and antineoplastic effects.
Scientific Research Applications
Fluorescence and Metal Interaction Properties
A study by Gülcan et al. (2022) explored the fluorescence and metal interaction properties of derivatives of 7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. These compounds, including the one , have been found to show fluorescence enhancement in the presence of metals. This characteristic suggests potential applications in analytical, environmental, and medicinal chemistry, particularly in spectrofluorometry-based methodologies, due to their sensitive nature and substituent dependent effects (Gülcan et al., 2022).
Synthesis and Biological Activity
Garazd et al. (2002) reported the synthesis and biological activity of Mannich bases of substituted 7,8,9,10-Tetrahydrobenzo[c]chromen-6-ones. One of the synthesized compounds demonstrated stimulant effects on the central and peripheral nervous systems, suggesting potential applications in neurology and pharmacology (Garazd et al., 2002).
Molecular Structure and Interactions
Siegel et al. (2010) investigated a compound closely related to 3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, focusing on its molecular structure and intermolecular interactions. The study provided insights into the molecular conformation and stability, relevant to understanding the compound's behavior in different environments (Siegel et al., 2010).
Microwave-Assisted Synthesis
Dao et al. (2018) described a microwave-assisted synthesis method for producing 6H-benzo[c]chromen-6-ones and their tetrahydro analogues. This efficient synthesis process may be applicable for producing derivatives of 3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, potentially enhancing the ease and efficiency of its production (Dao et al., 2018).
Cholinesterase Inhibitors
Gulcan et al. (2014) explored the use of 6H-benzo[c]chromen-6-one derivatives as potential cholinesterase inhibitors. This research implies the potential of 3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one in the treatment of conditions like Alzheimer's Disease, due to its potential inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes (Gulcan et al., 2014).
Base-Catalyzed Synthesis and Ring Transformation
Ram et al. (2001) presented an innovative approach to synthesize highly functionalized benzo[c]chromenes, which could include the compound . Their method involves carbanion-induced base-catalyzed ring-transformation reactions, highlighting a synthetic pathway that could be relevant for producing various derivatives of 3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (Ram et al., 2001).
Hybrid Polyoxaheterocyclic Compounds Synthesis
Kanevskaya et al. (2022) investigated the synthesis of new hybrid polyoxaheterocyclic compounds, which may involve the reaction of compounds similar to 3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. This research indicates potential applications in the development of new materials or drugs, expanding the scope of benzo[c]chromen derivatives (Kanevskaya et al., 2022).
properties
IUPAC Name |
3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-10-7-14(20-9-11(2)18)16-12-5-3-4-6-13(12)17(19)21-15(16)8-10/h7-8H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOCJILNWAFVTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351505 | |
| Record name | 3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | |
CAS RN |
307550-58-9 | |
| Record name | 3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



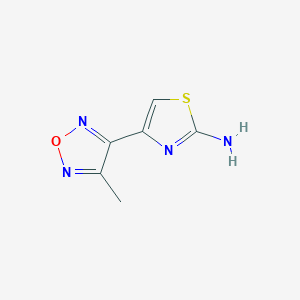
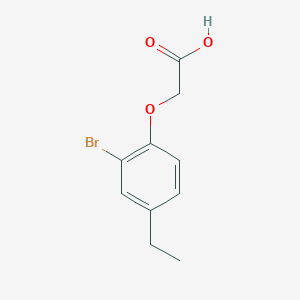
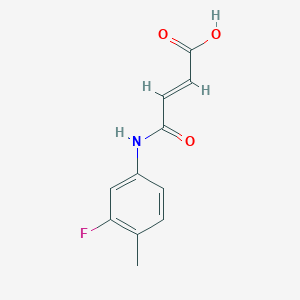
![[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid](/img/structure/B1361347.png)
